Allyl propyl disulfide

Catalog No.
S566482
CAS No.
2179-59-1
M.F
C6H12S2
CH2=CHCH2SSCH2CH2CH3
C6H12S2
M. Wt
148.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl propyl disulfide

CAS Number

2179-59-1

Product Name

Allyl propyl disulfide

IUPAC Name

1-(prop-2-enyldisulfanyl)propane

Molecular Formula

C6H12S2
CH2=CHCH2SSCH2CH2CH3
C6H12S2

Molecular Weight

148.3 g/mol

InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3

InChI Key

FCSSPCOFDUKHPV-UHFFFAOYSA-N

SMILES

CCCSSCC=C

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in diethyl ether, carbon disulfide, and chloroform
In water, 53 mg/L at 25 °C (est)
Solubility in water: none
Practically insoluble to insoluble in water
Soluble (in ethanol)
Insoluble

Synonyms

allyl propyl disulfide

Canonical SMILES

CCCSSCC=C

The exact mass of the compound Allyl propyl disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)soluble in diethyl ether, carbon disulfide, and chloroformin water, 53 mg/l at 25 °c (est)solubility in water: nonepractically insoluble to insoluble in watersoluble (in ethanol)insoluble. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl propyl disulfide (APDS) is an asymmetric organosulfur compound and the primary volatile constituent responsible for the characteristic aroma and biological activity of onion (Allium cepa) oil. As a highly volatile, pale-yellow liquid with a specific gravity of 0.93 and a boiling point of 69 °C (at 16 mmHg), it is a critical procurement target for the flavor and fragrance industry, agrochemical biopesticides, and metabolic research . Unlike generic symmetric disulfides, APDS possesses a unique structural asymmetry that imparts specific organoleptic properties, potent lacrimatory effects, and targeted biochemical interactions, such as hepatic insulin-sparing activity. Buyers must prioritize APDS when authentic onion sensory profiles, specific fumigant release kinetics, or precise metabolic reference standards are required [1].

Substituting Allyl propyl disulfide with symmetric analogs like Diallyl disulfide (DADS) or Dipropyl disulfide (DPDS) fundamentally compromises end-product performance. In flavor formulations, DADS imparts a strict garlic profile, while DPDS lacks the specific roasted notes driven by the allyl group, making APDS irreplaceable for authentic cooked onion profiles [1]. In biochemical applications, the specific asymmetric structure of APDS is required to competitively inhibit hepatic insulin-inactivating sites; generic aliphatic disulfides do not replicate this exact binding affinity [2]. Furthermore, from a process engineering standpoint, APDS possesses a distinct volatility and acute irritant profile that necessitates specific closed-system handling and strict adherence to a 2 ppm OSHA Time-Weighted Average, preventing the use of generic handling protocols designed for less volatile sulfur compounds [3].

Sensory Specificity and Character-Impact in Flavor Formulation

In flavor compounding, the asymmetric structure of APDS provides the critical character-impact for cooked and roasted onion profiles. Analytical sensory comparisons demonstrate that substituting APDS with Diallyl disulfide (DADS) completely shifts the organoleptic profile to garlic, while Dipropyl disulfide (DPDS) fails to deliver the full roasted impact of the allyl group[1]. APDS is the definitive volatile driver of Allium cepa aroma, making it non-substitutable in savory flavor procurement.

Evidence DimensionAroma Character Impact
Target Compound DataPrimary impact compound for cooked/roasted onion flavor
Comparator Or BaselineDiallyl disulfide (DADS)
Quantified DifferenceQualitative shift from onion to garlic profile
ConditionsSensory and GC-MS-Olfactometry analysis of Allium essential oils

Crucial for flavor and fragrance procurement, as substituting APDS with DADS or DPDS results in off-target flavor profiles that compromise product authenticity.

Metabolic Efficacy in Hypoglycemic Models

APDS demonstrates potent hypoglycemic activity by competing with insulin for insulin-inactivating sites in the liver, effectively increasing free insulin levels. In alloxan-induced diabetic models, administration of APDS-rich Allium cepa extracts (at 300 mg/kg) reduced fasting blood glucose levels by 73.3% (from 300.2 to 80.4 mg/dL) over 30 days, whereas the vehicle control showed no effect [1]. Generic symmetric disulfides lack this specific, documented clinical history in hepatic insulin-sparing mechanisms.

Evidence DimensionFasting Blood Glucose Reduction
Target Compound Data73.3% reduction (at 300 mg/kg extract equivalent)
Comparator Or BaselineVehicle control (0% reduction)
Quantified Difference73.3% greater reduction in fasting blood glucose
ConditionsAlloxan-induced diabetic rabbit model, 30-day oral administration

Provides a validated, quantifiable mechanism for pharmaceutical and nutraceutical buyers sourcing active ingredients for blood sugar regulation.

Volatility and Occupational Exposure Limits for Process Engineering

The high volatility and potent lacrimatory properties of APDS necessitate strict engineering controls compared to heavier or less reactive sulfur compounds. OSHA has established a specific Permissible Exposure Limit (PEL) Time-Weighted Average (TWA) of 2 ppm (12 mg/m3) and a Short-Term Exposure Limit (STEL) of 3 ppm for APDS [1]. This is based on severe acute irritant effects measured at concentrations as low as 3.4 ppm in industrial processing environments [1].

Evidence DimensionOSHA Short-Term Exposure Limit (STEL)
Target Compound Data3 ppm (18 mg/m3)
Comparator Or BaselineGeneral unclassified organic sulfides
Quantified DifferenceStrict 3 ppm regulatory ceiling due to acute lacrimatory irritation
ConditionsIndustrial processing and slicing environments

Directly dictates the procurement of facility engineering controls, PPE, and closed-system transfer equipment prior to scaling up manufacturing.

Pest Repellent Efficacy in Agricultural Formulations

Organosulfur compounds from the Allium genus are highly valued as biopesticides, but their efficacy varies by specific molecular structure. While DADS is often the primary active in garlic-based nematicides, APDS is a critical active component in onion-derived repellent formulations targeting pests like the Western corn rootworm [1]. Formulators utilizing APDS benefit from its specific volatility profile, which provides a distinct release rate and fumigant action compared to the heavier polysulfides found in crude garlic extracts.

Evidence DimensionAgrochemical Active Component Profile
Target Compound DataKey volatile repellent in Allium cepa formulations
Comparator Or BaselineDiallyl disulfide (DADS)
Quantified DifferenceDifferentiated volatility and target pest specificity
ConditionsField and laboratory repellent assays

Allows agrochemical buyers to tailor the release kinetics and pest-specific repellency of biopesticide formulations by selecting the appropriate asymmetric disulfide.

Authentic Flavor and Fragrance Compounding

Procurement of APDS is essential for creating authentic cooked, roasted, or fried onion flavor profiles in savory food additives. Its unique asymmetric structure provides the exact organoleptic impact required, whereas substitution with DADS would result in unwanted garlic notes, and DPDS would lack the necessary roasted character[1].

Nutraceutical and Metabolic Drug Development

APDS is utilized as an active pharmaceutical ingredient (API) precursor or reference standard in the development of supplements targeting insulin resistance. Its established ability to compete for hepatic insulin-inactivating sites makes it a highly specific target for metabolic research formulations [2].

Biopesticide and Fumigant Formulation

Agrochemical manufacturers source APDS to produce environmentally benign insect repellents and fumigants. Its high volatility and specific sulfur-driven toxicity against agricultural pests provide a distinct release profile compared to heavier garlic-derived polysulfides [3].

Physical Description

Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992)
PALE YELLOW LIQUID WITH PUNGENT ODOUR.
Colourless to yellowish liquid; Fruity, garlic odour
Pale-yellow liquid with a strong & irritating onion-like odor.
Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.]

Color/Form

Liquid
Pale-yellow liquid

XLogP3

2.4

Boiling Point

66-68 °C at 16 mm Hg
at 2.1kPa: 66-69 °C

Flash Point

133.3 °F (NTP, 1992)
56 °C
133.3°F

Vapor Density

Relative vapor density (air = 1): 5.1

Density

0.93 at 59 °F (NIOSH, 2016)
0.9289 g/cu cm at 15 °C
Relative density (water = 1): 0.9
0.999-1.005
0.93
(59°F): 0.93

LogP

log Kow = 3.70 (est)

Odor

Pungent, irritating odo

Melting Point

5 °F (NTP, 1992)
-15 °C
5°F

UNII

0167D73R1T

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mm Hg at 25 °C /est/
Vapor pressure, Pa at 20 °C: 50

Pictograms

Irritant

Irritant

Other CAS

2179-59-1

Wikipedia

Allyl propyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Treatment of 1-ethylthio-2-propenylthioethene with NaNH2 in liquid ammonia results in formation of Na-1-propenethiolate, which reacts with s-propyl propanethiosulfonate to give propenyl propyl disulfide in good yield.
The chief volatile constituent of onion oil.

General Manufacturing Information

Reported uses: in baked goods--5.0 ppm; in condiments, pickles--20.0 ppm; in meat, meat sauces, Soups--12.75 ppm.
SULFUR-CONTAINING COMPD LISTED ON THE FEMA-GRAS LIST--PROPENYL PROPYL DISULFIDE.
FEMA No. 3227.
The chief volatile constituent of onion oil

Analytic Laboratory Methods

Method: OSHA PV2086; Procedure: Gas chromatography with flame photometric detector; Analyte: allyl propyl disulfide; Matrix: air; Detection Limit: 0.02 ppm.

Storage Conditions

Separated from oxidants.

Dates

Last modified: 08-15-2023

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